molecular formula C22H28N2O3S B7706238 2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide

2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide

Cat. No.: B7706238
M. Wt: 400.5 g/mol
InChI Key: IBSFXIFJSYJCFE-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their versatility in organic synthesis and their applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has unique structural features that make it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzenesulfonyl chloride with cyclohexylamine to form benzenesulfonyl(cyclohexyl)amine. This intermediate is then reacted with N-benzyl-N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Chemical Reactions Analysis

2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide include other sulfonamides such as benzenesulfonamide and p-toluenesulfonamide. Compared to these compounds, this compound has a more complex structure, which can lead to unique chemical and biological properties. Its cyclohexyl and benzyl groups provide additional steric and electronic effects that can influence its reactivity and interactions .

Properties

IUPAC Name

2-[benzenesulfonyl(cyclohexyl)amino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-23(17-19-11-5-2-6-12-19)22(25)18-24(20-13-7-3-8-14-20)28(26,27)21-15-9-4-10-16-21/h2,4-6,9-12,15-16,20H,3,7-8,13-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSFXIFJSYJCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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